4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

Mitochondrial toxicity Hepatotoxicity prediction Anti-HBV nucleoside safety screening

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine (CAS 169516-61-4; synonym: 2′-deoxy-2′-fluoro-arabino-tubercidine; compound code T70179) is a synthetic purine nucleoside analogue belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class. It incorporates a 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar moiety attached to a 4-amino-7-deazapurine base, yielding a molecular formula of C11H13FN4O3 (MW 268.24).

Molecular Formula C11H13FN4O3
Molecular Weight 268.24 g/mol
Cat. No. B12095651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine
Molecular FormulaC11H13FN4O3
Molecular Weight268.24 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)F
InChIInChI=1S/C11H13FN4O3/c12-7-8(18)6(3-17)19-11(7)16-2-1-5-9(13)14-4-15-10(5)16/h1-2,4,6-8,11,17-18H,3H2,(H2,13,14,15)
InChIKeyHEMKLVZUSCWYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine (T70179): A Mono-Amino 2′-Fluoroarabino 7-Deazapurine Nucleoside for Antiviral and Anticancer Research Procurement


4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine (CAS 169516-61-4; synonym: 2′-deoxy-2′-fluoro-arabino-tubercidine; compound code T70179) is a synthetic purine nucleoside analogue belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class [1]. It incorporates a 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar moiety attached to a 4-amino-7-deazapurine base, yielding a molecular formula of C11H13FN4O3 (MW 268.24) . This compound was first reported via total synthesis by Bhattacharya, Rao, and Revankar in 1995 as part of a series of 2′-deoxy-2′-arafluoro-tubercidin analogues [1]. T70179 is structurally distinguished from the more extensively characterized 2,4-diamino analog T70080 by bearing a single 4-amino group rather than 2,4-diamino substitution on the pyrrolo[2,3-d]pyrimidine core—a seemingly minor structural difference that produces profound functional divergence in mitochondrial safety profiles [2].

Why 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine Cannot Be Replaced by Generic 2,4-Diamino or Non-Fluorinated 7-Deazapurine Nucleoside Analogs


Within the pyrrolo[2,3-d]pyrimidine nucleoside family, compounds sharing the 7-deazapurine scaffold and 2′-fluoroarabino sugar are often treated as interchangeable by procurement workflows. This assumption is invalid for T70179. Direct comparative evidence demonstrates that the presence or absence of a single 2-amino substituent on the nucleobase—the sole structural difference between T70179 (4-amino) and T70080 (2,4-diamino)—produces a binary divergence in mitochondrial toxicity outcome: T70080 causes concentration-dependent mitochondrial DNA depletion, lactic acid elevation, and cristae loss in human hepatoblastoma HepG2 cells, whereas T70179 exhibits no detectable mitochondrial perturbation across the identical concentration range and endpoints [1]. Furthermore, the 2′-fluoro substituent on the arabino sugar of T70179 confers glycosylic bond stabilization that is absent in non-fluorinated analogs such as ara-tubercidin, directly impacting in vivo nucleoside lifespan [2]. These quantitative, mechanistically grounded differences mean that T70179 occupies a distinct functional niche—offering a mitochondrial-sparing profile combined with 2′-fluoro-arabino conformational stability—that cannot be replicated by its closest structural analogs.

Quantitative Differentiation Evidence: 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine vs. T70080, Ara-Tubercidin, and Purine Adenosine Analogs


Mitochondrial DNA Content, Lactic Acid Production, and Ultrastructural Morphology: T70179 vs. T70080 in HepG2 Cells

In a direct head-to-head comparison using human hepatoblastoma HepG2 cells, T70179 (4-amino) and T70080 (2,4-diamino) were evaluated across four mitochondrial toxicity endpoints: mtDNA content, lactic acid production, lipid droplet formation, and mitochondrial morphology at concentrations of 0.1–10 µM over 4–14 days. T70179 exhibited no effect on any endpoint: no mtDNA depletion, no lactic acid increase, and no morphological changes relative to untreated controls. In stark contrast, T70080 caused concentration-dependent mtDNA inhibition, a concentration-dependent increase in lactic acid production, and marked mitochondrial ultrastructural damage including loss of cristae [1]. The authors explicitly grouped T70179 among compounds with a 'relatively safe profile, supporting their further development,' whereas T70080 was grouped among compounds with demonstrable mitochondrial liability [1].

Mitochondrial toxicity Hepatotoxicity prediction Anti-HBV nucleoside safety screening

Structural Basis for Differential Mitochondrial Toxicity: 4-Amino vs. 2,4-Diamino Substitution on the Pyrrolo[2,3-d]pyrimidine Scaffold

The sole structural difference between T70179 (C11H13FN4O3, MW 268.24) and T70080 (C11H14FN5O3, MW ~283.26) is the presence of a second amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine ring in T70080 [1]. This single substituent difference is sufficient to switch the compound from a mitochondrial-sparing profile (T70179) to a mitochondrial-toxic profile (T70080) in HepG2 cells [2]. Within the broader 2,4-disubstituted series, the 2-amino group is a known determinant of interaction with purine nucleotide-binding enzymes [1]. While direct enzymatic target data for mitochondrial DNA polymerase gamma (POLG) inhibition by T70080 vs. T70179 have not been reported in the public domain, the mitochondrial toxicity phenotype of T70080 is consistent with POLG-mediated mechanisms observed with other 2′,3′-dideoxynucleoside analogs that cause mtDNA depletion, whereas T70179 does not produce this signature [2].

Structure-activity relationship Nucleobase substitution Mitochondrial polymerase selectivity

2′-Fluoro-Arabino Sugar Conformation: Glycosylic Bond Stability Advantage Over Non-Fluorinated Ara-Tubercidin

The 2′-fluoro substituent in the arabino (ara) configuration of T70179 provides a well-established conformational and chemical stability advantage over non-fluorinated arabinonucleosides. Crystallographic and solution-phase studies of 2′-deoxy-2′-fluoro-β-D-arabinonucleosides have demonstrated that the electron-withdrawing fluorine at the 2′-position stabilizes the glycosylic (N-glycosidic) bond against acid-catalyzed and enzymatic hydrolysis, thereby increasing nucleoside lifespan in biological systems [1]. This stabilization is attributed to the inductive effect of fluorine, which reduces the electron density on the sugar oxygen involved in glycosylic bond cleavage. Additionally, 2′-fluoro-arabinonucleosides preferentially adopt a 2′-endo (DNA-like) sugar pucker rather than the 3′-endo (RNA-like) conformation favored by ribo-configured analogs, which has implications for polymerase substrate recognition and duplex stability [2]. Non-fluorinated ara-tubercidin (CAS 64526-34-7), which shares the 4-amino-7-deazapurine base but lacks the 2′-fluoro on the sugar, does not benefit from this glycosylic bond stabilization [3].

Glycosylic bond stability 2′-fluoro sugar conformation Nucleoside metabolic lifespan

7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffold: Resistance to Enzymatic Deamination vs. Adenine-Based Purine Nucleosides

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold of T70179 lacks the N7 nitrogen atom present in natural adenine-based purines. This structural feature renders 7-deazapurine nucleosides inherently resistant to enzymatic deamination by adenosine deaminase (ADA) and other purine-catabolizing enzymes that target the purine ring system [1]. Adenine-based nucleoside analogs such as vidarabine (ara-A) are subject to rapid deamination to hypoxanthine derivatives, which can significantly reduce antiviral potency and complicate pharmacokinetic analysis [1]. The 7-deazapurine scaffold circumvents this metabolic vulnerability, providing a class-level advantage in metabolic stability [1][2]. This scaffold-level differentiation applies to T70179 and distinguishes the entire pyrrolo[2,3-d]pyrimidine nucleoside class from adenine-based purine nucleoside analogs.

Enzymatic deamination resistance 7-Deazapurine metabolic stability Adenosine deaminase evasion

Optimal Research and Industrial Application Scenarios for 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine Based on Quantitative Differentiation Evidence


Anti-HBV Lead Optimization Requiring Mitochondrial-Sparing Nucleoside Scaffold

Programs developing nucleoside/nucleotide analogs for chronic hepatitis B (HBV) therapy frequently encounter mitochondrial toxicity as a dose-limiting liability, particularly with agents that inhibit mitochondrial DNA polymerase gamma (POLG). T70179 is the appropriate procurement choice when the 7-deazapurine 2′-fluoroarabino chemotype is desired but the mitochondrial toxicity observed with the 2,4-diamino analog T70080 must be avoided. The direct comparative data from HepG2 cells (Cui et al., 1996) establish that T70179 lacks the mtDNA depletion, lactic acidosis, and mitochondrial ultrastructural damage that T70080 produces [1]. This scenario applies to medicinal chemistry teams seeking a mitochondrial-sparing 7-deazapurine nucleoside core for further functionalization or prodrug development.

Nucleoside Prodrug Design Leveraging 2′-Fluoro-Arabino Glycosylic Bond Stability

The 2′-fluoro substituent in the arabino configuration of T70179 stabilizes the glycosylic bond against hydrolytic cleavage, extending nucleoside half-life under physiological conditions [2]. This property makes T70179 an advantageous starting material or reference compound for prodrug programs (e.g., phosphoramidate ProTide or bis-pivaloyloxymethyl approaches) where glycosylic bond integrity during prodrug activation and systemic circulation is critical. In contrast, non-fluorinated ara-tubercidin lacks this stabilization and may undergo premature deglycosylation, reducing intracellular delivery of the active 5′-triphosphate metabolite.

Structure-Activity Relationship Studies Dissecting 2-Amino vs. 4-Amino Contributions to Antiviral Activity and Toxicity

The pairwise comparison of T70179 (4-amino) and T70080 (2,4-diamino) represents a uniquely informative SAR pair for dissecting the contribution of the 2-amino substituent on the 7-deazapurine scaffold to both antiviral potency and mitochondrial toxicity [3][4]. Procurement of both compounds enables controlled experiments where only a single structural variable (2-NH2 present vs. absent) is altered while all other features—7-deazapurine core, 2′-fluoro-arabino sugar, and 4-amino group—are held constant. This experimental design is ideal for target engagement studies, resistance profiling, and computational QSAR model building.

Anticancer Nucleoside Analog Research Targeting Indolent Lymphoid Malignancies

As a purine nucleoside analogue with the 7-deazapurine scaffold, T70179 belongs to a compound class with established activity against indolent lymphoid malignancies through mechanisms including inhibition of DNA synthesis and induction of apoptosis . While specific anticancer IC50 values for T70179 in lymphoma cell lines have not been publicly reported at the level of peer-reviewed primary literature, the compound's combination of 2′-fluoro-arabino glycosylic bond stability, 7-deazapurine ADA resistance, and mitochondrial-sparing profile makes it a compelling candidate for exploratory oncology screening programs that seek nucleoside analogs with reduced mitochondrial liability—a known concern with existing purine nucleoside anticancer agents such as fludarabine and cladribine.

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